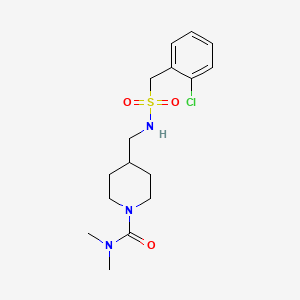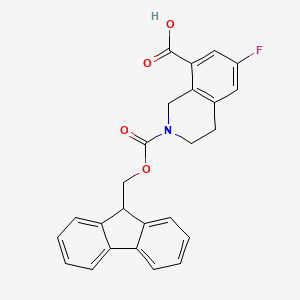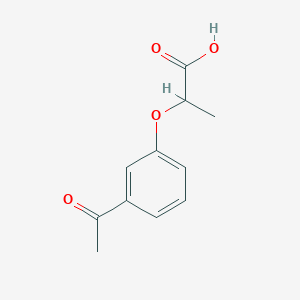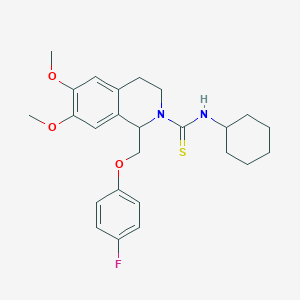
4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reactions they undergo, and the conditions under which these reactions occur .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, the types of bonds it contains (e.g., single, double, ionic, covalent), and other structural features .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., reactivity, stability) .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polyamides and Poly(amide-imide)s
Polyamides and poly(amide–imide)s have been synthesized through a nucleophilic displacement reaction, involving a compound structurally related to 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, showcasing the utility of such compounds in the creation of polymers with high thermal stability and solubility in polar solvents. These polymers are amorphous, excluding certain derivatives, and exhibit no significant weight loss before 400 °C, indicating their potential for high-performance applications (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Synthesis of Vinylsulfones and Vinylsulfonamides
The development of various vinylsulfones and vinylsulfonamides, through a reported efficient and general protocol, illustrates the adaptability and significance of 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide derivatives in synthetic organic chemistry. These compounds exhibit a wide range of biological activities, mainly as enzyme inhibitors, and are vital in 1,4‑addition and electrocyclization reactions, highlighting their versatility in medicinal and organic chemistry research contexts.
Antiviral and Antibacterial Applications
Compounds structurally related to 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide have shown promise in the development of antiviral and antibacterial agents. For example, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid exhibited anti-tobacco mosaic virus activity, underscoring the potential of these compounds in creating new therapeutic agents (Chen et al., 2010).
Inhibition of Tyrosine Kinase
Derivatives of 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, related to 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, have been identified as potent pan-erbB tyrosine kinase inactivators. One such compound, CI-1033, has entered clinical trials, demonstrating the critical role of these derivatives in developing novel cancer therapies (Smaill et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O3S/c1-19(2)16(21)20-9-7-13(8-10-20)11-18-24(22,23)12-14-5-3-4-6-15(14)17/h3-6,13,18H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPRROCYZPKEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-benzyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2512932.png)
![ethyl 2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2512933.png)


![3-Benzyl-6-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2512938.png)
![4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole](/img/structure/B2512940.png)



![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylethenesulfonamide](/img/structure/B2512948.png)
![4-fluoro-N-[(E)-2-(4-methylphenyl)sulfonyl-2-nitroethenyl]aniline](/img/structure/B2512949.png)
![N'-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B2512950.png)
![1-(3,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2512951.png)
![Ethyl [(2-methyl-5-nitrophenyl)carbamoyl]formate](/img/structure/B2512953.png)